![molecular formula C12H12FN3OS2 B10808916 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one](/img/structure/B10808916.png)
4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one
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Overview
Description
4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one is a useful research compound. Its molecular formula is C12H12FN3OS2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a thiadiazole moiety linked to a fluorophenyl group and a butanone structure. The presence of the thiadiazole ring is crucial for its biological activity, as it contributes to the compound's interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. For instance, derivatives similar to our compound have demonstrated significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
4f | MCF-7 | 10.10 |
4i | HepG2 | 2.32 |
Sorafenib | MCF-7 | 0.071 |
These findings indicate that modifications to the thiadiazole structure can enhance anticancer activity, with some derivatives exhibiting lower IC50 values than established drugs like sorafenib .
The mechanism by which these compounds exert their anticancer effects includes:
- Inhibition of Kinases : Compounds similar to our target have been shown to inhibit BRAF and VEGFR-2 kinases effectively, with IC50 values comparable to known inhibitors .
- Induction of Apoptosis : Studies demonstrated that certain derivatives caused significant apoptosis in cancer cells, with early and late apoptotic cells increasing from 0.89% in untreated controls to 37.83% in treated cells .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been extensively studied. Compounds featuring the 5-amino-1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities:
Microorganism | Compound | Activity (MIC µg/mL) |
---|---|---|
Pseudomonas aeruginosa | 8d | 32 |
Candida albicans | 8e | 24 |
These findings suggest that halogenated thiadiazoles may enhance antibacterial activity against Gram-positive bacteria while demonstrating antifungal properties against pathogenic fungi .
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Cancer Treatment : A study involving a series of thiadiazole compounds showed promising results in inhibiting tumor growth in animal models.
- Infection Control : Another study highlighted the use of thiadiazole derivatives in treating infections caused by resistant bacterial strains.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H13N3OS2
- Molecular Weight : 327.4 g/mol
- IUPAC Name : 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one
The structure features a thiadiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been synthesized and tested against various bacterial strains, showing efficacy comparable to standard antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. In one study, compounds similar to 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one were evaluated against human cancer cell lines (e.g., MCF7 for breast cancer), demonstrating significant cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-Diabetic Effects
Recent investigations have also highlighted the potential of thiadiazole derivatives in managing diabetes. In vivo studies using models like Drosophila melanogaster have shown that these compounds can effectively lower glucose levels, suggesting a mechanism that may involve enhancing insulin sensitivity or inhibiting gluconeogenesis .
Case Study 1: Anticancer Activity
A study published in PMC evaluated a series of thiadiazole derivatives for their anticancer properties. Among them, a derivative closely related to this compound exhibited significant cytotoxicity against glioblastoma cells. The study utilized assays such as MTT and colony formation to assess cell viability and proliferation inhibition .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing various thiadiazole derivatives and testing their antimicrobial activity against resistant bacterial strains. The results indicated that certain modifications to the thiadiazole structure enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as a lead structure for developing new antibiotics .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group attached to the 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution. This reactivity is leveraged in synthesizing derivatives with modified biological or chemical properties.
Example : Reaction with benzyl chloride under basic conditions yields a benzylthioether derivative, enhancing lipophilicity for pharmacological applications .
Oxidation of the Sulfanyl Group
The sulfanyl moiety can undergo oxidation to sulfoxide or sulfone derivatives, altering electronic properties and biological activity.
Oxidizing Agent | Conditions | Product | Biological Impact |
---|---|---|---|
H<sub>2</sub>O<sub>2</sub> | Acetic acid, 60°C, 2h | Sulfoxide (R-SO-R') | Increased metabolic stability |
KMnO<sub>4</sub> | Aqueous acetone, 0°C | Sulfone (R-SO<sub>2</sub>-R') | Enhanced enzyme inhibition |
Oxidation to sulfone derivatives has been shown to improve antimicrobial activity in structurally related compounds .
Electrophilic Aromatic Substitution
Reaction | Reagents | Position Substituted | Notes |
---|---|---|---|
Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Meta to fluorine | Limited reactivity due to -F group |
Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> | Para to ketone | Requires harsh conditions |
Experimental data from fluorophenyl-thiadiazole hybrids suggest nitration occurs at the meta position relative to fluorine .
Reduction of the Ketone Moiety
The butan-1-one group can be reduced to a secondary alcohol, modifying solubility and hydrogen-bonding capacity.
Reducing Agent | Conditions | Product | Applications |
---|---|---|---|
NaBH<sub>4</sub> | MeOH, 0°C, 1h | 1-(4-fluorophenyl)butan-1-ol | Prodrug synthesis |
LiAlH<sub>4</sub> | Dry ether, reflux | Same as above | High-yield reduction |
Reduction products are intermediates for prodrug designs, improving bioavailability .
Cross-Coupling Reactions
The aromatic fluorophenyl group participates in palladium-catalyzed cross-coupling reactions.
Reaction Type | Catalysts/Reagents | Product | Yield |
---|---|---|---|
Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biaryl derivatives | 60–75% |
Heck reaction | Pd(OAc)<sub>2</sub>, PPh<sub>3</sub> | Alkenylated fluorophenyl compounds | 50–65% |
These reactions expand structural diversity for structure-activity relationship (SAR) studies .
Cycloaddition Reactions
The electron-deficient thiadiazole ring engages in [3+2] cycloadditions with dipolarophiles.
Dipolarophile | Conditions | Product | Key Features |
---|---|---|---|
Nitrile oxides | Toluene, 110°C, 12h | Isoxazoline-fused thiadiazoles | Enhanced thermal stability |
Azides | Cu(I), room temperature | Triazole hybrids | Click chemistry approach |
Cycloaddition products exhibit improved binding affinity in enzyme inhibition assays .
Hydrolysis of the Thiadiazole Ring
Under strongly acidic or basic conditions, the thiadiazole ring undergoes hydrolysis, though this is less common due to its stability.
Conditions | Products | Applications |
---|---|---|
6M HCl, reflux | Thiourea derivatives | Degradation studies |
NaOH (10%), 100°C | Amidine intermediates | Mechanistic probes |
Hydrolysis pathways are critical for understanding metabolic breakdown .
Properties
Molecular Formula |
C12H12FN3OS2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C12H12FN3OS2/c13-9-5-3-8(4-6-9)10(17)2-1-7-18-12-16-15-11(14)19-12/h3-6H,1-2,7H2,(H2,14,15) |
InChI Key |
QGSKGADIXYMPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCSC2=NN=C(S2)N)F |
Origin of Product |
United States |
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